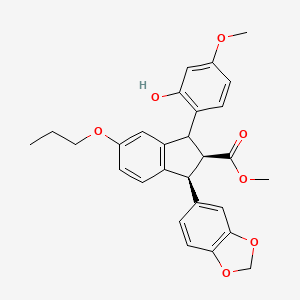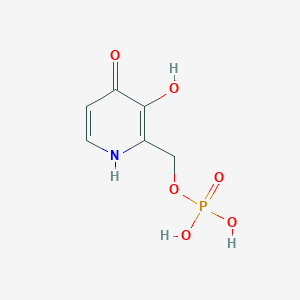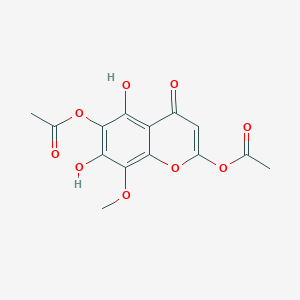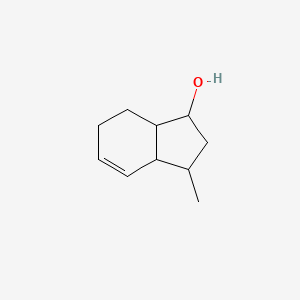
3-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-ol is a chemical compound with the molecular formula C10H16O It is a derivative of indene, characterized by the presence of a hydroxyl group (-OH) attached to the indene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-ol typically involves the hydrogenation of 3-Methyl-1H-indene-1-one. The reaction is carried out under hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures. The reaction conditions are carefully controlled to ensure the selective reduction of the carbonyl group to a hydroxyl group without affecting the indene ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of high-pressure hydrogenation reactors and efficient catalysts ensures the economic viability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products Formed
Oxidation: 3-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one.
Reduction: 3-Methyl-2,3,3a,6,7,7a-hexahydro-1H-indane.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one: Similar structure but lacks the hydroxyl group.
2,3,3a,6,7,7a-Hexahydro-1H-inden-1-ol: Similar structure but lacks the methyl group.
Uniqueness
3-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-ol is unique due to the presence of both a hydroxyl group and a methyl group on the indene ring system. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
132653-30-6 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
3-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H16O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2,4,7-11H,3,5-6H2,1H3 |
InChI-Schlüssel |
FFBGBBCSGUSEEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C2C1C=CCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


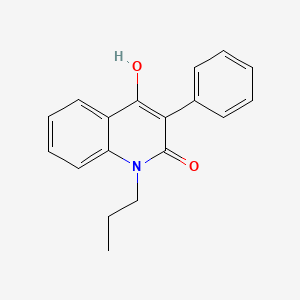
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
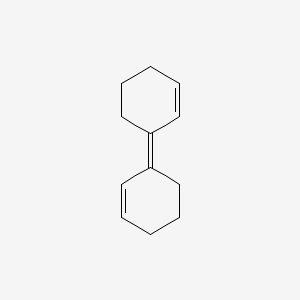
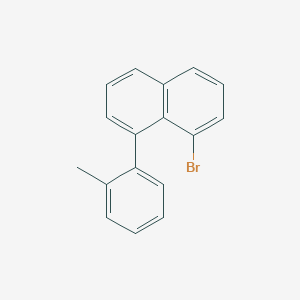

![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
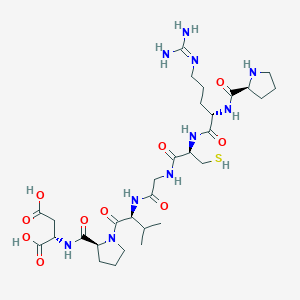
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
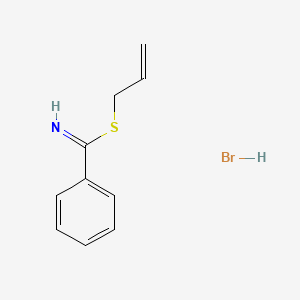
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
